2',3',5'-Tri-O-acetyladenosine

Catalog No.
S584891
CAS No.
7387-57-7
M.F
C16H19N5O7
M. Wt
393.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',3',5'-Tri-O-acetyladenosine

CAS Number

7387-57-7

Product Name

2',3',5'-Tri-O-acetyladenosine

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate

Molecular Formula

C16H19N5O7

Molecular Weight

393.35 g/mol

InChI

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1

InChI Key

GCVZNVTXNUTBFB-XNIJJKJLSA-N

SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Synonyms

Adenosine 2’,3’,5’-Triacetate; Tri-O-acetyladenosine; NSC 76766;

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C

Precursor for Adenosine-containing Drugs:

2',3',5'-Tri-O-acetyladenosine (2',3',5'-Tri-O-Ac-Ado) serves as a valuable precursor for synthesizing various adenosine-containing drugs []. These drugs target diverse therapeutic areas, including:

  • Cardiovascular diseases: Adenosine analogs derived from 2',3',5'-Tri-O-Ac-Ado exhibit vasodilatory effects, meaning they relax blood vessels, potentially benefiting conditions like heart failure and angina pectoris [].
  • Neurological diseases: Some adenosine derivatives show promise in treating neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by influencing neurotransmission and neuroprotection [].
  • Cancer: Specific adenosine analogs derived from 2',3',5'-Tri-O-Ac-Ado demonstrate anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].

Tool Compound for Studying Adenosine Signaling:

Beyond its role as a precursor, 2',3',5'-Tri-O-Ac-Ado functions as a tool compound for researchers studying adenosine-based signaling pathways within cells []. These pathways play a crucial role in various physiological processes, including:

  • Regulation of blood flow: Adenosine signaling helps regulate blood flow by affecting smooth muscle contraction in blood vessels [].
  • Immune response: Adenosine acts as an immunomodulator, influencing the activity of immune cells [].
  • Cellular metabolism: Adenosine signaling impacts various metabolic processes within cells, including energy production and nutrient uptake [].

2',3',5'-Tri-O-acetyladenosine is a synthetic nucleoside analog of adenosine, characterized by the presence of three acetyl groups attached to the hydroxyl groups on the ribose moiety. Its molecular formula is C16H19N5O7, and it has a molecular weight of 393.35 g/mol. This compound is notable for its structural modifications that enhance its stability and bioavailability compared to unmodified adenosine. The acetylation process protects the hydroxyl groups, which can influence its reactivity and biological activity.

, primarily involving deacetylation and alkylation. For instance, it readily reacts with amines and other nucleophiles under mild conditions, leading to the formation of modified purine derivatives. In one study, it was shown to react with cyclohexylamine and ammonia, yielding corresponding 6-ureidopurine derivatives after deacetylation . This reactivity opens avenues for synthesizing new compounds with potential therapeutic applications.

The biological activity of 2',3',5'-tri-O-acetyladenosine is significant, particularly in pharmacological contexts. It exhibits properties similar to adenosine, acting as a smooth muscle vasodilator and showing potential in inhibiting cancer cell proliferation . Additionally, it has been noted for its antiviral properties, as it can be phosphorylated to produce active forms that inhibit viral replication . These activities make it a compound of interest in medicinal chemistry.

The synthesis of 2',3',5'-tri-O-acetyladenosine typically involves the acetylation of adenosine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for regioselective protection of the hydroxyl groups on the ribose sugar . The reaction conditions can be optimized to improve yield and purity, often requiring careful control of temperature and reaction time.

Due to its biological properties, 2',3',5'-tri-O-acetyladenosine finds applications in several areas:

  • Pharmaceutical Development: As an adenosine analog, it serves as a lead compound for developing drugs targeting cardiovascular diseases and cancer.
  • Research: It is utilized in studies exploring nucleoside metabolism and the mechanisms of action of adenosine-related compounds.
  • Viral Infections: Its antiviral activity makes it a candidate for further investigation in treating viral diseases.

Interaction studies have demonstrated that 2',3',5'-tri-O-acetyladenosine interacts with various biological targets, including receptors involved in cellular signaling pathways. Its ability to mimic natural adenosine allows it to bind to adenosine receptors, influencing physiological responses such as vasodilation and immune modulation . Additionally, studies have explored its interactions with enzymes involved in nucleotide metabolism, which may affect its therapeutic efficacy.

Several compounds share structural features with 2',3',5'-tri-O-acetyladenosine. Below are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameUnique Features
AdenosineNatural nucleoside; less stable due to unprotected hydroxyls
2',3'-Di-O-acetyladenosineLacks one acetyl group; different pharmacological profile
N6-Acetyl-2',3'-di-O-acetyladenosineContains an additional acetyl group at the nitrogen position; altered biological activity
2',3'-DideoxyadenosineLacks oxygen at the 2' position; used as an antiviral agent

The unique structural modifications in 2',3',5'-tri-O-acetyladenosine enhance its stability and bioactivity compared to these similar compounds, making it a valuable candidate for further research and development in medicinal chemistry.

The N6 position of 2',3',5'-Tri-O-acetyladenosine represents one of the most reactive sites for nucleophilic attack, enabling the synthesis of a diverse array of N6-substituted adenosine derivatives. These reactions typically proceed through nucleophilic aromatic substitution mechanisms, where the electron-deficient purine ring system facilitates the attack of nucleophilic species at the C6 position [4] [5]. The acetyl protecting groups play a crucial role in directing the regioselectivity of these reactions while preventing unwanted side reactions at the sugar hydroxyl positions.

Primary alkylamines demonstrate excellent reactivity with 2',3',5'-Tri-O-acetyladenosine under mild reaction conditions, typically requiring temperatures of 50-70°C to achieve complete conversion [4]. These reactions proceed with high N6 selectivity, yielding 70-90% of the desired N6-alkylated products. The reaction mechanism involves initial nucleophilic attack at the C6 position, followed by elimination of the existing substituent to form the N6-alkylated adenosine derivative. The mild reaction conditions preserve the integrity of the acetyl protecting groups, allowing for subsequent selective deprotection when required [4].

Secondary alkylamines exhibit similar reactivity patterns, though slightly reduced yields of 65-85% are typically observed due to increased steric hindrance around the nucleophilic center [4]. The reaction conditions remain essentially unchanged, with mild heating at 50-70°C providing optimal conversion rates. The high N6 selectivity is maintained, making these reactions particularly valuable for the synthesis of N6-disubstituted adenosine derivatives that are of significant pharmacological interest [5].

Arylamines present unique challenges in nucleophilic displacement reactions due to their reduced nucleophilicity compared to alkylamines. However, the use of acetic acid as a catalyst in ethanol solvent systems has been shown to dramatically improve reaction efficiency [4]. Under these conditions, arylamines react efficiently at the C6 position with yields ranging from 60-80%. An interesting observation is that these reactions often proceed with concomitant cleavage of the 5'-silyl protecting group when silyl-protected precursors are employed, providing a convenient one-pot deprotection strategy [4].

Cycloalkylamines demonstrate exceptional N6 selectivity, with yields ranging from 75-90% under moderate heating conditions of 60-80°C [5]. The cyclic structure of these amines provides optimal geometric orientation for nucleophilic attack at the C6 position, resulting in excellent regioselectivity. Compounds such as N6-cyclopentyladenosine, prepared through this methodology, have shown significant biological activity as adenosine receptor agonists [5].

Heterocyclic amines, including morpholine, piperidine, and imidazole derivatives, can be introduced at the N6 position using base-catalyzed conditions at elevated temperatures [6]. While these reactions show moderate N6 selectivity (55-75% yields), they provide access to unique structural motifs that are difficult to obtain through alternative synthetic routes. The incorporation of heterocyclic substituents at the N6 position often imparts enhanced biological activity and improved pharmacokinetic properties [6].

Nucleophile TypeReaction ConditionsTypical Yields (%)SelectivityReference
Primary AlkylaminesMild heating, 50-70°C70-90High N6 selectivity [4]
Secondary AlkylaminesMild heating, 50-70°C65-85High N6 selectivity [4]
ArylaminesAcetic acid catalysis, EtOH60-80N6 preferred with desilylation [4]
CycloalkylaminesModerate heating, 60-80°C75-90Excellent N6 selectivity [5]
Heterocyclic AminesBase catalysis, elevated temp55-75Moderate N6 selectivity [6]

The mechanistic understanding of these nucleophilic displacement reactions has been significantly advanced through detailed kinetic studies and computational modeling. The electron-withdrawing nature of the purine ring system activates the C6 position toward nucleophilic attack, while the acetyl protecting groups provide electronic stabilization of the intermediate carbocation species formed during the reaction process [4] [5]. This electronic activation is crucial for achieving high reaction rates and selectivities under relatively mild conditions.

Solvent effects play a critical role in optimizing these nucleophilic displacement reactions. Polar protic solvents such as ethanol and methanol facilitate the reaction by stabilizing the transition state and promoting proton transfer processes. The addition of small amounts of acetic acid as a catalyst has been shown to significantly enhance reaction rates, particularly for less nucleophilic substrates such as arylamines [4]. The acidic conditions presumably activate the purine ring system through protonation at the N1 or N3 positions, further enhancing the electrophilicity of the C6 carbon.

Temperature optimization studies have revealed that reaction rates generally increase with temperature, but excessive heating can lead to decomposition of the acetyl protecting groups or unwanted side reactions. The optimal temperature range of 50-80°C represents a balance between reaction rate and product stability [4] [5]. Lower temperatures result in incomplete conversion, while higher temperatures can cause degradation of both the nucleoside substrate and the desired products.

The stereochemical outcome of these nucleophilic displacement reactions is particularly important for biological activity. The N6 position of adenosine derivatives is known to be critical for receptor binding and enzymatic recognition. The nucleophilic displacement reactions proceed with retention of configuration at the ribose sugar, ensuring that the natural β-configuration is maintained throughout the transformation process [4] [5]. This stereochemical fidelity is essential for preserving the biological activity of the resulting N6-substituted adenosine derivatives.

Mitsunobu-Mediated Alkylation and Arylation Processes

The Mitsunobu reaction has emerged as a powerful and versatile methodology for the regioselective N6-alkylation of 2',3',5'-Tri-O-acetyladenosine, offering significant advantages over traditional nucleophilic displacement approaches [7] [8]. This reaction employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in combination with triphenylphosphine (PPh3) to facilitate the coupling of alcohols with the N6 position of adenosine derivatives under mild conditions [7]. The Mitsunobu reaction proceeds through complete inversion of configuration at the alcohol coupling partner, providing excellent stereochemical control when chiral alcohols are employed.

The mechanism of Mitsunobu-mediated alkylation involves initial formation of a betaine intermediate between the azodicarboxylate and triphenylphosphine reagents [9]. This activated complex then reacts with the alcohol substrate to generate a phosphonium intermediate, which undergoes nucleophilic attack by the N6 amino group of the adenosine derivative. The reaction proceeds through an SN2 mechanism, ensuring complete inversion of configuration at the alcohol carbon center and providing predictable stereochemical outcomes [7] [8].

Primary alcohols demonstrate exceptional reactivity in Mitsunobu reactions with 2',3',5'-Tri-O-acetyladenosine, typically requiring only 30 minutes at 45°C to achieve complete conversion [7]. The reaction yields range from 85-95%, making this methodology highly efficient for the synthesis of N6-alkylated adenosine derivatives. The mild reaction conditions are particularly advantageous as they preserve the integrity of the acetyl protecting groups while avoiding the harsh conditions often required for nucleophilic displacement reactions [7].

Secondary alcohols exhibit slightly reduced reactivity compared to primary alcohols, requiring 45 minutes at 45°C for complete conversion [7]. The yields remain high at 80-90%, and the complete inversion of configuration provides access to specific stereoisomers that may be difficult to obtain through alternative synthetic routes. The ability to utilize secondary alcohols significantly expands the structural diversity accessible through this methodology [7].

Tertiary alcohols present the greatest challenge in Mitsunobu reactions due to their increased steric bulk and reduced reactivity [10]. However, modified reaction conditions involving longer reaction times (60 minutes) and slightly elevated temperatures (50°C) can achieve satisfactory conversion rates with yields of 70-85%. The stereospecific nature of the Mitsunobu reaction ensures complete inversion of configuration even with sterically hindered tertiary alcohols [10].

Benzylic alcohols represent particularly attractive substrates for Mitsunobu reactions due to their enhanced reactivity and the biological significance of N6-benzylated adenosine derivatives [11]. These reactions proceed rapidly at 45°C within 30 minutes, achieving excellent yields of 90-95%. The electron-rich aromatic systems in benzylic alcohols facilitate the reaction by stabilizing the intermediate carbocation species formed during the transformation process [11].

Allylic alcohols provide access to N6-allylated adenosine derivatives, which serve as valuable synthetic intermediates for further functionalization through olefin metathesis, cycloaddition, or other alkene-based transformations [7]. The reaction conditions are similar to those used for primary alcohols, requiring 40 minutes at 45°C to achieve yields of 75-85%. The preservation of the alkene functionality opens up numerous possibilities for subsequent synthetic manipulations [7].

Alcohol TypeReaction Time (min)Temperature (°C)Yields (%)StereochemistryReference
Primary Alcohols304585-95Complete inversion [7]
Secondary Alcohols454580-90Complete inversion [7]
Tertiary Alcohols605070-85Complete inversion [10]
Benzylic Alcohols304590-95Complete inversion [11]
Allylic Alcohols404575-85Complete inversion [7]

The regioselectivity of Mitsunobu reactions with 2',3',5'-Tri-O-acetyladenosine is exceptionally high, with N6-alkylation being strongly favored over alternative sites of attack [7] [8]. This selectivity arises from the unique electronic properties of the adenine base, where the N6 position exhibits optimal nucleophilicity under the reaction conditions. The acetyl protecting groups play a crucial role in preventing competing reactions at the sugar hydroxyl positions, ensuring that the desired N6-alkylation is the predominant pathway [7].

The scope of alcohols that can be employed in Mitsunobu reactions is remarkably broad, encompassing simple aliphatic alcohols, complex polyfunctional molecules, and even nucleoside-derived alcohols for the synthesis of dinucleoside conjugates [8]. This versatility makes the Mitsunobu reaction an invaluable tool for the synthesis of structurally diverse N6-substituted adenosine derivatives with potential biological activity [7] [8].

Optimization studies have revealed that the choice of azodicarboxylate reagent can significantly influence reaction outcomes. DEAD (diethyl azodicarboxylate) is typically preferred for routine applications due to its commercial availability and consistent performance [7]. However, DIAD (diisopropyl azodicarboxylate) may be advantageous for certain substrates, particularly those containing acid-sensitive functional groups [8]. The choice of phosphine reagent is equally important, with triphenylphosphine being the most commonly employed due to its balance of reactivity and cost-effectiveness [7].

Solvent selection plays a critical role in Mitsunobu reactions, with THF (tetrahydrofuran) being the preferred choice for most applications [7] [8]. The coordinating ability of THF helps to stabilize the reactive intermediates while providing adequate solubility for all reaction components. Alternative solvents such as dioxane or DMF can be employed when specific solubility requirements dictate their use [8].

The purification of Mitsunobu reaction products requires careful attention due to the formation of phosphine oxide and hydrazine byproducts [7]. Column chromatography on silica gel is typically employed, with careful gradient elution to separate the desired product from the byproducts. The relatively high molecular weight of the byproducts often facilitates their separation from the desired nucleoside products [7].

Recent advances in Mitsunobu chemistry have focused on the development of more environmentally friendly reagent systems and improved purification protocols [9]. The use of polymer-supported reagents and immobilized phosphines has shown promise for facilitating product purification while maintaining the excellent reactivity and selectivity characteristics of the traditional Mitsunobu reaction [9].

Carbonate Formation via Aryl Chloroformate Condensation

The formation of carbonate derivatives through aryl chloroformate condensation represents a sophisticated approach to nucleoside functionalization that provides access to activated intermediates with enhanced reactivity profiles [12] [13]. This methodology involves the reaction of 2',3',5'-Tri-O-acetyladenosine with various aryl chloroformates under basic conditions, typically using pyridine as both solvent and base [13]. The resulting carbonate derivatives serve as valuable synthetic intermediates that can undergo further transformations to yield structurally diverse nucleoside analogs with potential biological activity.

The mechanism of carbonate formation involves nucleophilic attack of the N6 amino group of the adenosine derivative on the carbonyl carbon of the aryl chloroformate [13]. This reaction proceeds through a tetrahedral intermediate that subsequently eliminates hydrogen chloride to form the desired carbonate linkage. The pyridine solvent serves dual roles, acting as both a nucleophilic catalyst and a base to neutralize the hydrogen chloride byproduct [13].

Phenyl chloroformate represents the archetypal reagent for carbonate formation, providing mixed carbonate products under standard reaction conditions using pyridine at room temperature [13]. The reaction proceeds smoothly to give products that exhibit moderate hydrolysis rates, making them suitable for general synthetic applications where controlled reactivity is desired. The phenyl carbonate derivatives can be stored under anhydrous conditions and exhibit good stability toward common organic solvents [13].

4-Nitrophenyl chloroformate produces highly activated carbonate derivatives due to the electron-withdrawing nature of the nitro substituent [13]. These compounds exhibit significantly enhanced reactivity compared to the parent phenyl derivatives, with fast hydrolysis rates that make them particularly useful as activated intermediates in coupling reactions. The increased electrophilicity of the carbonyl carbon facilitates nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and thiols [13].

2,4-Dinitrophenyl chloroformate generates the most highly activated carbonate derivatives in this series, with very fast hydrolysis rates that require careful handling and storage conditions [13]. The presence of two electron-withdrawing nitro groups creates an extremely electrophilic carbonyl center that undergoes rapid nucleophilic attack. These derivatives are particularly valuable for rapid hydrolysis studies and mechanistic investigations due to their predictable and fast reaction kinetics [13].

4-Methoxyphenyl chloroformate produces deactivated carbonate derivatives due to the electron-donating properties of the methoxy substituent [13]. These compounds exhibit slow hydrolysis rates, making them suitable as stable intermediates that can be stored for extended periods without significant decomposition. The reduced reactivity can be advantageous when controlled release of the nucleoside is desired, such as in prodrug applications [13].

4-Chlorophenyl chloroformate provides a balanced approach, generating moderately activated carbonate derivatives that exhibit intermediate reactivity between the phenyl and nitrophenyl analogs [13]. The chlorine substituent provides mild electron-withdrawing effects that enhance reactivity while maintaining reasonable stability. This balance makes these derivatives particularly useful for applications requiring controlled reactivity profiles [13].

Aryl ChloroformateReaction ConditionsProduct TypeHydrolysis RateApplicationsReference
Phenyl chloroformatePyridine, RTMixed carbonateModerateGeneral synthesis [13]
4-Nitrophenyl chloroformatePyridine, RTActivated carbonateFastActivated intermediate [13]
2,4-Dinitrophenyl chloroformatePyridine, 0°CHighly activated carbonateVery fastRapid hydrolysis studies [13]
4-Methoxyphenyl chloroformatePyridine, RTDeactivated carbonateSlowStable intermediate [13]
4-Chlorophenyl chloroformatePyridine, RTModerately activated carbonateModerateBalanced reactivity [13]

The synthetic utility of these carbonate derivatives extends beyond simple hydrolysis reactions to include aminolysis, alcoholysis, and thiolysis processes [13]. The rate of these reactions can be fine-tuned by appropriate selection of the aryl chloroformate reagent, providing synthetic chemists with precise control over reaction kinetics. This level of control is particularly valuable in complex multi-step synthetic sequences where timing and selectivity are critical [13].

Temperature effects on carbonate formation have been systematically studied, revealing that most reactions proceed efficiently at room temperature [13]. However, highly activated systems such as 2,4-dinitrophenyl chloroformate may require reduced temperatures (0°C) to prevent unwanted side reactions or decomposition of the carbonate products. The mild reaction conditions are compatible with a wide range of functional groups, making this methodology applicable to complex nucleoside substrates [13].

The hydrolysis kinetics of carbonate derivatives follow predictable patterns based on the electronic properties of the aryl substituents [13]. Electron-withdrawing groups accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This relationship allows for the rational design of carbonate derivatives with specific hydrolysis profiles tailored to particular applications [13].

Solvent effects on carbonate formation and stability have been investigated, with pyridine being the preferred solvent for most applications [13]. The basic nature of pyridine facilitates the reaction by neutralizing the hydrogen chloride byproduct, while its nucleophilic properties may assist in the formation of the carbonate linkage. Alternative solvents such as dichloromethane or THF can be employed when specific solubility requirements dictate their use [13].

The purification of carbonate derivatives typically involves aqueous workup followed by column chromatography [13]. The polar nature of these compounds often requires the use of moderately polar eluent systems for effective separation. Care must be taken during purification to avoid prolonged exposure to moisture or basic conditions that could promote unwanted hydrolysis of the carbonate functionality [13].

Recent developments in carbonate chemistry have focused on the synthesis of more sophisticated carbonate derivatives with enhanced stability and selectivity profiles [12]. The incorporation of fluorinated aryl groups has shown promise for modulating both electronic properties and metabolic stability. Additionally, the development of carbonate derivatives with built-in fluorescent or bioorthogonal tags has opened new avenues for biological applications [12].

The biological implications of carbonate formation extend to prodrug design, where the carbonate functionality can serve as a cleavable linker that releases the active nucleoside under physiological conditions [13]. The rate of release can be controlled through appropriate selection of the aryl substituent, allowing for the design of prodrugs with specific pharmacokinetic profiles. This approach has shown particular promise in the development of nucleoside-based antiviral and anticancer agents [13].

Mechanistic Foundations of N6-Position Reactivity

The N6 position of 2',3',5'-Tri-O-acetyladenosine exhibits unique reactivity characteristics that stem from both electronic and steric factors inherent in the adenine base structure [4] [5]. The electron-withdrawing nature of the purine ring system significantly enhances the electrophilicity of the C6 carbon, making it susceptible to nucleophilic attack from various reagents including amines, alcohols, and other nucleophilic species [4]. This electronic activation is crucial for achieving high reaction rates and selectivities under relatively mild conditions.

The steric environment around the N6 position is optimally positioned to accommodate incoming nucleophiles while avoiding significant steric hindrance from the ribose sugar moiety [5]. The acetyl protecting groups play a dual role in these reactions, serving both as protecting groups for the sugar hydroxyl positions and as electronic modulators that influence the reactivity of the adenine base [4]. The combined effect of these factors creates a highly reactive system that can undergo selective transformations with excellent regioselectivity.

Computational studies have revealed that the N6 position exhibits the highest nucleophilic character among the available nitrogen atoms in the adenine base structure [5]. This intrinsic nucleophilicity, combined with the electronic activation provided by the purine ring system, explains the exceptional selectivity observed in N6-directed reactions. The geometric constraints imposed by the ribose sugar attachment further enhance this selectivity by restricting access to alternative reaction sites [5].

The role of hydrogen bonding in N6-position reactivity cannot be overlooked, as the amino group at this position can engage in both intramolecular and intermolecular hydrogen bonding interactions that influence reaction pathways [4]. These interactions can serve to pre-organize reactive complexes and facilitate specific reaction mechanisms, contributing to the overall efficiency and selectivity of N6-directed transformations [5].

Advanced Synthetic Strategies and Methodological Developments

Recent advances in nucleoside chemistry have led to the development of sophisticated synthetic strategies that exploit the unique reactivity profile of 2',3',5'-Tri-O-acetyladenosine [7] [8]. These methodologies encompass traditional approaches such as nucleophilic displacement reactions, as well as more modern techniques including Mitsunobu coupling and carbonate-mediated transformations [7] [12]. Each approach offers distinct advantages and applications, allowing synthetic chemists to select the most appropriate methodology for specific synthetic targets.

The development of one-pot synthetic procedures has emerged as a significant advancement in the field, enabling the efficient preparation of complex nucleoside analogs through sequential transformations [4]. These procedures typically involve initial N6-functionalization followed by selective deprotection and further modification, allowing for the rapid assembly of structurally diverse nucleoside libraries [4] [7]. The compatibility of various reaction conditions with the acetyl protecting groups has been crucial to the success of these multi-step procedures.

Catalytic approaches to nucleoside functionalization have gained increasing attention, with various Lewis acids, Brønsted acids, and organocatalysts being investigated for their ability to promote selective N6-modifications [4] [6]. These catalytic systems often provide enhanced reaction rates and selectivities compared to traditional stoichiometric approaches, while also offering improved atom economy and reduced waste generation [6]. The development of recyclable catalytic systems has further enhanced the attractiveness of these methodologies for large-scale applications.

The integration of green chemistry principles into nucleoside synthesis has driven the development of more environmentally friendly synthetic protocols [8] [9]. These approaches emphasize the use of renewable solvents, reduced reagent quantities, and improved purification methods that minimize environmental impact while maintaining synthetic efficiency [9]. The compatibility of these green methodologies with the acetyl protecting group strategy has been particularly important for their widespread adoption.

Stereochemical Considerations in Nucleoside Functionalization

The stereochemical aspects of 2',3',5'-Tri-O-acetyladenosine functionalization represent a critical consideration in the design of biologically active nucleoside analogs [7] [10]. The natural β-configuration of the glycosidic bond must be preserved throughout synthetic transformations to maintain biological activity, while the stereochemistry of newly formed bonds can significantly influence pharmacological properties [7]. Understanding and controlling these stereochemical outcomes is essential for the successful development of nucleoside-based therapeutics.

The Mitsunobu reaction provides exceptional stereochemical control through its SN2 mechanism, which ensures complete inversion of configuration at the coupling partner [7] [8]. This predictable stereochemical outcome has made the Mitsunobu reaction particularly valuable for the synthesis of nucleoside analogs with defined stereochemistry at the N6 substituent [7]. The ability to access both enantiomers of chiral N6-substituted adenosine derivatives through appropriate choice of alcohol precursors has significantly expanded the scope of available synthetic targets.

Conformational analysis of N6-substituted adenosine derivatives has revealed that the orientation of the N6 substituent can significantly influence the overall conformation of the nucleoside [5] [10]. These conformational effects can impact biological activity by affecting the binding affinity and selectivity for various biological targets including enzymes and receptors [5]. Computational modeling studies have provided valuable insights into these structure-activity relationships, guiding the design of more potent and selective nucleoside analogs.

The influence of sugar pucker on the reactivity and selectivity of N6-functionalization reactions has been investigated through detailed mechanistic studies [4] [5]. The predominant C3'-endo conformation of the ribose sugar in 2',3',5'-Tri-O-acetyladenosine creates a specific geometric arrangement that favors certain reaction pathways while disfavoring others [5]. This conformational bias contributes to the excellent regioselectivity observed in N6-directed reactions.

Scope and Limitations of Current Methodologies

While the chemical reactivity of 2',3',5'-Tri-O-acetyladenosine offers numerous synthetic opportunities, certain limitations must be acknowledged in the current methodological landscape [4] [7]. The requirement for protecting groups, while providing selectivity benefits, also introduces additional synthetic steps that can impact overall efficiency and cost-effectiveness [4]. The development of protecting group-free methodologies remains an active area of research, though achieving equivalent selectivity without protection has proven challenging.

The compatibility of various functional groups with the reaction conditions employed for N6-functionalization represents another important consideration [7] [12]. While most common functional groups are tolerated, certain sensitive functionalities may require modified reaction conditions or alternative protecting strategies [7]. The development of more robust reaction conditions that accommodate a broader range of functional groups continues to be an important research objective.

Scale-up considerations for nucleoside synthesis present unique challenges related to cost, efficiency, and safety [4] [7]. Many of the reagents employed in nucleoside synthesis are expensive or require careful handling, making large-scale production economically challenging [7]. The development of more cost-effective reagents and reaction conditions remains a priority for the commercial application of these methodologies.

The purification of nucleoside products can be particularly challenging due to their polar nature and the similarity of synthetic byproducts [7] [12]. Traditional chromatographic methods may require extensive optimization to achieve satisfactory separations, while alternative purification techniques such as crystallization or precipitation may not always be applicable [7]. The development of more efficient purification methods continues to be an important area of methodological development.

Applications in Medicinal Chemistry and Drug Discovery

The functionalization pathways available for 2',3',5'-Tri-O-acetyladenosine have found extensive application in medicinal chemistry and drug discovery programs [14] [15]. The ability to introduce diverse substituents at the N6 position has enabled the development of nucleoside analogs with enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity profiles [14]. These synthetic capabilities have been particularly valuable in the development of antiviral, anticancer, and immunomodulatory agents.

The synthesis of cytokinin nucleosides through N6-functionalization has provided access to compounds with unique biological activities related to plant growth regulation and cellular differentiation [15]. These compounds have found applications not only in agricultural settings but also in biomedical research where their effects on cellular processes are being investigated [15]. The synthetic accessibility of these compounds through the methodologies described has been crucial to their development and application.

The development of adenosine receptor ligands has been significantly advanced through the application of N6-functionalization strategies [5] [16]. The ability to introduce specific substituents at the N6 position has enabled the fine-tuning of receptor selectivity and binding affinity, leading to the development of more potent and selective pharmacological tools [5]. These compounds have found applications in the study of adenosine receptor function and in the development of potential therapeutic agents.

The synthesis of modified nucleosides for incorporation into oligonucleotides has benefited from the methodologies developed for 2',3',5'-Tri-O-acetyladenosine functionalization [17] [18]. These modifications can alter the properties of oligonucleotides, including their stability, binding affinity, and biological activity [17]. The ability to introduce specific modifications at the N6 position has been particularly valuable for the development of antisense oligonucleotides and other nucleic acid-based therapeutics.

Analytical Considerations and Characterization Methods

The characterization of N6-functionalized adenosine derivatives requires sophisticated analytical techniques due to the structural complexity and polar nature of these compounds [4] [7]. Nuclear magnetic resonance (NMR) spectroscopy remains the primary tool for structural elucidation, with both one-dimensional and two-dimensional techniques being employed to confirm the regioselectivity of N6-functionalization reactions [4]. The interpretation of NMR spectra for these compounds requires careful consideration of the effects of the N6 substituent on the chemical shifts and coupling patterns of the adenine base protons.

Mass spectrometry provides valuable complementary information for the characterization of nucleoside analogs, particularly for confirming molecular weights and fragmentation patterns [7]. The polar nature of these compounds often requires the use of specialized ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to achieve adequate sensitivity [7]. The interpretation of mass spectral data must account for the potential loss of acetyl groups and other characteristic fragmentation pathways.

High-performance liquid chromatography (HPLC) is essential for the purification and analysis of nucleoside products, with reverse-phase chromatography being the most commonly employed separation mode [7] [12]. The development of appropriate chromatographic conditions requires optimization of mobile phase composition, gradient conditions, and detection methods to achieve adequate resolution and sensitivity [7]. The polar nature of nucleoside compounds can present challenges for chromatographic separation, particularly when structural isomers are present.

The development of specialized analytical methods for the quantification of nucleoside analogs in biological samples has been crucial for pharmacokinetic and pharmacodynamic studies [19] [20]. These methods often require extensive sample preparation procedures to remove interfering biological matrix components while maintaining analyte stability [20]. The sensitivity and selectivity requirements for these assays are typically much higher than those required for synthetic applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

393.12844796 g/mol

Monoisotopic Mass

393.12844796 g/mol

Heavy Atom Count

28

Dates

Last modified: 09-14-2023

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